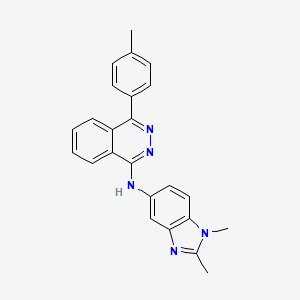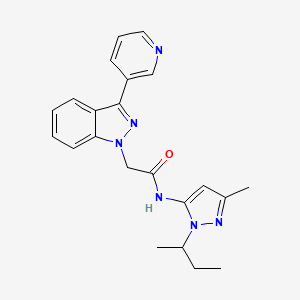![molecular formula C16H14N4O2S B6112259 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMQA and is synthesized using a specific method. In
作用机制
The mechanism of action of HMQA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
HMQA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to reduce the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease. HMQA has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
实验室实验的优点和局限性
HMQA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using the method described above. It has also been found to have low toxicity in animal studies, which makes it a safer compound to use in lab experiments. However, one limitation of using HMQA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on HMQA. One area of research is to further explore its potential as a treatment for cancer. Another area of research is to investigate its potential as a treatment for Alzheimer's disease. Additionally, research could be conducted to further understand its mechanism of action and identify specific pathways that it targets. Finally, research could be conducted to develop new synthesis methods for HMQA that are more efficient and cost-effective.
In conclusion, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for cancer, Alzheimer's disease, and viral infections.
合成方法
The synthesis of HMQA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-amino-4-chloroquinoline with 2,3,5-trimethylpyridine to form N-(2,3,5-trimethylpyridin-4-yl)quinoline-4-amine. The second step involves the reaction of this intermediate with 4-chloro-3-nitrobenzoic acid to form N-(2,3,5-trimethylpyridin-4-yl)quinoline-4-amine 4-chloro-3-nitrobenzoic acid. The final step involves the reaction of this intermediate with 4-mercaptopyrimidine-2-ol to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide.
科学研究应用
HMQA has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and has been used in various cancer research studies. It has also been studied as a potential treatment for Alzheimer's disease and has shown promising results in animal studies. HMQA has also been studied for its antiviral properties and has shown potential as a treatment for viral infections.
属性
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-quinolin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-8-14(21)20-16(18-10)23-9-15(22)19-13-6-7-17-12-5-3-2-4-11(12)13/h2-8H,9H2,1H3,(H,17,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFSTENSAXLIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)

![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)

![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)

![1-[9-[2-(diethylamino)ethyl]-2-(2,5-dimethylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone dihydrochloride](/img/structure/B6112282.png)
